Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6: is a synthetic peptide derivative of the amyloid beta-protein, specifically spanning residues 15 to 25. This compound is modified with glycine and epsilon-aminocaproyl groups, and includes six lysine residues. Amyloid beta-proteins are significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to their role in the formation of amyloid plaques in the brain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

Resin Loading: The initial amino acid is attached to a resin.

Coupling: Subsequent amino acids are added using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: Temporary protecting groups on the amino acids are removed, typically using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified, often by HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of such peptides may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. Additionally, large-scale purification techniques like preparative HPLC are employed to obtain the final product.

化学反应分析

Types of Reactions

Oxidation: This peptide can undergo oxidation, particularly at methionine residues if present, forming sulfoxides or sulfones.

Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Free thiols.

Substitution: Alkylated or acylated peptides.

科学研究应用

Chemistry

In chemistry, this peptide is used to study the properties and reactivity of amyloid beta-proteins. It serves as a model compound for understanding peptide synthesis and modification techniques.

Biology

Biologically, it is crucial for investigating the aggregation behavior of amyloid beta-proteins, which is central to understanding the pathogenesis of Alzheimer’s disease. It helps in studying the interactions between amyloid beta-proteins and other biomolecules.

Medicine

In medicine, this compound is used in the development of diagnostic tools and therapeutic agents for Alzheimer’s disease. It aids in the screening of potential drugs that can inhibit amyloid plaque formation.

Industry

Industrially, it is used in the production of research reagents and kits for studying neurodegenerative diseases. It also finds applications in the development of biosensors for detecting amyloid beta-proteins.

作用机制

The mechanism of action of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 involves its ability to aggregate and form fibrils, similar to natural amyloid beta-proteins. These fibrils interact with neuronal cells, leading to cellular toxicity and neurodegeneration. The molecular targets include cell membrane receptors and intracellular signaling pathways that mediate cell death and inflammation.

相似化合物的比较

Similar Compounds

Amyloid beta-protein (1-42): A longer peptide that forms the core of amyloid plaques.

Amyloid beta-protein (25-35): A shorter fragment known for its high aggregation propensity.

Amyloid beta-protein (1-40): Another common variant involved in plaque formation.

Uniqueness

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 is unique due to its specific modifications, which enhance its solubility and stability. The addition of glycine and epsilon-aminocaproyl groups, along with multiple lysine residues, distinguishes it from other amyloid beta-protein fragments by providing unique biochemical properties and making it a valuable tool for research.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6, a synthetic derivative of the amyloid beta (Aβ) peptide, has garnered attention for its potential therapeutic implications in Alzheimer's disease (AD). This article explores its biological activity, focusing on its interactions, aggregation properties, neurotoxicity, and potential neuroprotective effects.

Overview of Amyloid Beta Peptides

Amyloid beta peptides are crucial in the pathogenesis of Alzheimer's disease. They are derived from the amyloid precursor protein (APP) and can aggregate to form insoluble fibrils that are characteristic of senile plaques in AD. The most studied forms include Aβ(1-42) and its shorter fragments like Aβ(25-35), which retain significant biological activity despite being truncated.

Structure and Properties

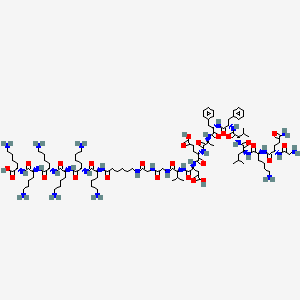

This compound is a modified version of the Aβ(15-25) segment. Its structure includes:

- Amino Acid Sequence : Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met

- Modification : The epsilon-aminocaproic acid moiety is introduced to enhance solubility and stability.

This modification may influence the peptide's aggregation behavior and biological interactions.

Aggregation Behavior

The aggregation propensity of Aβ peptides is pivotal in their biological activity. Studies have shown that Aβ(25-35) undergoes a conformational change from a soluble form to aggregated fibrillary structures, which is associated with neurotoxicity. Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 likely exhibits similar behavior, with enhanced aggregation properties due to its structural modifications.

| Peptide | Aggregation State | Toxicity Level |

|---|---|---|

| Aβ(25-35) | High | Significant |

| Gly-Amyloid Beta (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 | Moderate to High | Potentially significant |

Neurotoxicity

Neurotoxicity of amyloid beta peptides is primarily attributed to their ability to induce oxidative stress and inflammation in neuronal cells. Research indicates that aggregated forms of Aβ can lead to cell death through several mechanisms:

- Oxidative Stress : Aggregated Aβ peptides increase reactive oxygen species (ROS), leading to neuronal damage.

- Inflammatory Response : The presence of Aβ aggregates activates microglia, which release pro-inflammatory cytokines.

- Calcium Dysregulation : Aβ aggregates disrupt calcium homeostasis, contributing to excitotoxicity.

In vitro studies have shown that Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 may exhibit reduced toxicity compared to longer aggregates due to its modified structure, which could potentially mitigate some neurotoxic effects.

Neuroprotective Effects

Interestingly, some studies suggest that lower concentrations of Aβ peptides can have neuroprotective effects by promoting synaptic plasticity and neurogenesis. For instance, it has been demonstrated that certain soluble Aβ fragments can reduce apoptotic cell death in neuronal cultures at nanomolar concentrations through mechanisms such as metal ion chelation and modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

- Aggregation Kinetics : In a study using circular dichroism (CD) spectroscopy and thioflavin T fluorescence, it was found that Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 undergoes a rapid transition to β-sheet structures under physiological conditions, similar to other amyloidogenic peptides .

- Cell Culture Studies : In vitro studies demonstrated that treatment with this peptide led to significant alterations in neuronal cell viability compared to controls, suggesting a complex interaction between aggregation state and cellular response .

- Animal Models : Animal studies exploring the effects of modified Aβ peptides on cognitive function and plaque formation are ongoing, with preliminary results indicating potential benefits in reducing plaque load when administered at specific dosages .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEUIDMLKPOSPR-DLLTXYIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H178N28O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2248.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。